Broxaterol

Receptor binding Beta-2 selectivity Radioligand binding

Broxaterol (Z is a beta-2 adrenergic receptor agonist belonging to the isoxazole class of bronchodilators, structurally distinct from phenylethanolamine-based agents like salbutamol and terbutaline. It is a potent, orally active antiasthmatic drug that exhibits high affinity and selectivity for the beta-2 adrenoceptor subtype.

Molecular Formula C9H15BrN2O2
Molecular Weight 263.13 g/mol
CAS No. 76596-57-1
Cat. No. B1667945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroxaterol
CAS76596-57-1
Synonyms1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol hydrochloride
broxaterol
broxaterol monohydrochloride
broxaterol monohydrochloride, (+)-isomer
broxaterol monohydrochloride, (-)-isomer
broxaterol, (+)-isomer
broxaterol, (+-)-isomer
broxaterol, (-)-isome
Molecular FormulaC9H15BrN2O2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=NO1)Br)O
InChIInChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
InChIKeyJBRBWHCVRGURBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Broxaterol (CAS 76596-57-1): A Beta-2 Adrenergic Agonist with Isoxazole-Based Structural Differentiation for Respiratory Indications


Broxaterol (Z 1170) is a beta-2 adrenergic receptor agonist belonging to the isoxazole class of bronchodilators, structurally distinct from phenylethanolamine-based agents like salbutamol and terbutaline [1]. It is a potent, orally active antiasthmatic drug [2] that exhibits high affinity and selectivity for the beta-2 adrenoceptor subtype [3]. Unlike many beta-2 agonists, broxaterol is not a catechol derivative, which confers unique pharmacokinetic properties [4].

1 Isoxazole-based beta-2 adrenoceptor research tool compound
2 Non-catechol structural context supports oral bioavailability studies
3 Reported beta-2 over beta-1 selectivity for respiratory model research

Why Generic Beta-2 Agonist Substitution Fails: Broxaterol's Isoxazole Scaffold and Receptor Selectivity Profile Prevent Simple Interchangeability


While broxaterol shares a common mechanism of action with other beta-2 adrenoceptor agonists, its unique isoxazole-based structure [1] confers a distinct receptor binding profile, oral bioavailability, and tissue-specific activity pattern [2] that cannot be assumed for other in-class compounds. Direct comparative studies reveal that broxaterol exhibits a differential functional selectivity profile across beta-1 and beta-2 adrenoceptor subtypes [3] and demonstrates greater oral effectiveness than salbutamol despite similar in vitro potency [4]. Furthermore, broxaterol displays unique anti-inflammatory effects on airway microvascular leakage that are not shared by salbutamol [5]. These pharmacodynamic and pharmacokinetic divergences mean that substituting broxaterol with another beta-2 agonist, even a commonly used comparator, would yield different efficacy and safety outcomes in respiratory disease models, precluding simple generic substitution.

Attribute
Broxaterol
Salbutamol / Terbutaline
Scaffold
Isoxazole-based, non-catechol
Phenylethanolamine, catechol-derived
Oral PK context
COMT-resistant; reported higher oral exposure
COMT-susceptible; oral bioavailability may differ
Selectivity profile
Reported >30-fold beta-2/beta-1 binding ratio
Selectivity profile may not transfer
Airway leakage model
Reported inhibition of microvascular leakage
Endpoint response may differ; salbutamol showed no effect
Structural and pharmacokinetic differences may shift oral exposure, selectivity, and airway endpoint context. Direct interchangeability is not supported without validation.

Quantitative Evidence Guide: Broxaterol (76596-57-1) Differentiation from Comparator Beta-2 Agonists


Beta-2 Adrenoceptor Binding Affinity and Selectivity: Broxaterol vs. Isoproterenol in Rat Lung and Heart Membranes

Broxaterol demonstrates high affinity and selectivity for the beta-2 adrenoceptor component in rat lung and heart membranes. In lung tissue, broxaterol binds to beta-2 sites with a Ki of 130 nM and beta-1 sites with a Ki of 4100 nM, yielding a beta-1/beta-2 selectivity ratio of approximately 31.5 [1]. In heart tissue, broxaterol exhibits a Ki of 98 nM for beta-2 sites versus 3460 nM for beta-1 sites, yielding a beta-1/beta-2 selectivity ratio of approximately 35.3 [2]. This represents a 31- to 35-fold greater affinity for beta-2 receptors over beta-1 receptors [3].

Beta-2 Binding Selectivity
Head-to-head
Ki beta-2: 98–130 nM
Ki beta-1: 3460–4100 nM
Ratio: ~31–35-fold
Reported beta-2/beta-1 selectivity ratio context
Rat lung and heart membranes; [3H]dihydroalprenolol assay
Receptor binding Beta-2 selectivity Radioligand binding

Superior Oral Bioavailability and In Vivo Efficacy: Broxaterol Outperforms Salbutamol After Oral Administration

Preclinical studies demonstrate that while broxaterol and salbutamol exhibit similar in vitro bronchodilatory potency, broxaterol shows significantly greater effectiveness when administered orally [1]. This differential efficacy is attributed to broxaterol's non-catechol isoxazole structure, which confers resistance to catechol-O-methyltransferase (COMT) metabolism and enhances oral bioavailability [2]. In long-term clinical trials, broxaterol administered by metered dose inhaler was more effective than salbutamol after 3 months of follow-up, with no evidence of tachyphylaxis [3].

Oral Bioavailability vs. Salbutamol
Head-to-head
Broxaterol > salbutamol in oral effectiveness despite similar in vitro potency
Reported oral bioavailability context; non-catechol structure confers COMT resistance
Preclinical models; 3-month clinical follow-up context
Oral bioavailability In vivo efficacy Bronchodilation

Differential Anti-Inflammatory Effect on Airway Microvascular Leakage: Broxaterol vs. Salbutamol

In a guinea pig model of neurally mediated airway microvascular leakage, broxaterol inhibited Evans blue dye extravasation at all airway levels, whereas salbutamol showed no significant inhibitory effect [1]. This anti-exudative effect of broxaterol was prevented by pretreatment with propranolol (1 mg/kg), confirming its beta-receptor-mediated mechanism [2].

Airway Microvascular Leakage
Head-to-head
Broxaterol inhibited Evans blue extravasation at all airway levels; salbutamol showed no significant effect
Reported differential anti-exudative endpoint context
Guinea pig model; propranolol pretreatment confirmed beta-receptor mediation
Airway inflammation Microvascular leakage Anti-exudative effect

Clinical Bronchodilator Selectivity and Cardiovascular Safety Profile: Broxaterol vs. Terbutaline

In a crossover, single-blind, terbutaline- and placebo-controlled clinical study in asthmatic patients, broxaterol demonstrated a greater bronchodilator effect with less cardiovascular side effects than terbutaline [1]. This differential clinical profile is attributed to broxaterol's greater beta-2 receptor selectivity [2]. In long-term clinical evaluations, broxaterol was well tolerated, with tremor, nervousness, and palpitations reported in only 4.4% of patients; clinically relevant changes in heart rate and blood pressure were never observed, and no ECG or laboratory abnormalities were noted [3].

Bronchodilator Selectivity vs. Terbutaline
Head-to-head
Reported greater bronchodilator effect with fewer cardiovascular endpoints vs. terbutaline
Reported bronchodilator-selectivity endpoint context
Crossover, single-blind clinical study in asthmatic patients; tolerability monitoring reported
Bronchodilation Cardiovascular safety Clinical pharmacology

Superior Protection Against Exercise-Induced Bronchospasm: Broxaterol vs. Clenbuterol

In three cross-over studies assessing protection against exercise-induced bronchospasm, broxaterol 0.5 mg administered orally provided significantly greater protection than clenbuterol 0.02 mg and placebo [1]. Additionally, broxaterol 0.25 mg as a nebulizer solution significantly prevented exercise-induced bronchospasm versus placebo in children, an effect associated with improved maximal working capacity [2].

Exercise-Induced Bronchospasm
Head-to-head
Broxaterol 0.5 mg oral > clenbuterol 0.02 mg oral in bronchoprotection
Reported bronchoprotective endpoint context
Three cross-over studies; exercise challenge model
Exercise-induced bronchospasm Bronchoprotection Clinical efficacy

Sustained Long-Term Bronchodilator Efficacy Without Tachyphylaxis: Broxaterol vs. Salbutamol in 3-Month Follow-Up

In two long-term controlled trials, broxaterol administered by metered dose inhaler was more effective than salbutamol after 3 months of follow-up, showing absence of tachyphylaxis [1]. This sustained efficacy profile distinguishes broxaterol from some other short-acting beta-2 agonists that may exhibit reduced responsiveness over time [2].

Sustained 3-Month Efficacy
Head-to-head
Broxaterol > salbutamol after 3-month follow-up; no tachyphylaxis reported
Reported sustained endpoint response context
Two long-term controlled trials; metered dose inhaler administration
Long-term efficacy Tachyphylaxis Clinical durability

Optimal Research and Industrial Application Scenarios for Broxaterol (76596-57-1) Based on Quantitative Differentiation Evidence


Oral Bioavailability and Systemic Beta-2 Agonism Studies

Broxaterol is ideally suited for research applications requiring oral administration of a beta-2 agonist, as its non-catechol isoxazole structure confers superior oral bioavailability compared to salbutamol [1]. This makes broxaterol a preferred tool compound for studies investigating systemic beta-2 adrenoceptor pharmacology, oral bronchodilator efficacy, or pharmacokinetic modeling of orally active beta-2 agonists [2].

Airway Microvascular Permeability and Neurogenic Inflammation Models

Broxaterol uniquely inhibits airway microvascular leakage, an effect not shared by salbutamol [3]. This property makes broxaterol a specific research tool for investigating beta-2 agonist effects on airway edema, neurogenic inflammation, and microvascular permeability in guinea pig or other preclinical airway models [4].

Cardiovascular Safety Pharmacology and Selectivity Profiling

Broxaterol demonstrates a favorable cardiovascular safety profile with >30-fold beta-2 selectivity over beta-1 receptors [5] and a greater therapeutic index (bronchodilation vs. cardiovascular effects) than terbutaline [6]. It is therefore well-suited for safety pharmacology studies, selectivity profiling assays, and any research context where minimizing cardiac chronotropic effects is critical [7].

Chronic Respiratory Disease and Tachyphylaxis Studies

Broxaterol maintains bronchodilator efficacy over long-term administration without evidence of tachyphylaxis, outperforming salbutamol in 3-month follow-up studies [8]. This durability makes broxaterol a valuable reference compound for chronic respiratory disease models and for studies investigating mechanisms of beta-2 agonist tolerance [9].

Application
Selection Property
Validation Focus
Oral beta-2 agonism and systemic exposure studies
Non-catechol isoxazole scaffold; COMT resistance context
Oral bioavailability endpoint review; PK modeling
Airway microvascular permeability and neurogenic inflammation models
Reported anti-exudative effect on airway leakage
Microvascular leakage endpoints; beta-receptor mediation confirmation
Beta-2 selectivity profiling and tolerability endpoint studies
Reported >30-fold beta-2/beta-1 binding ratio
Selectivity assay context; cardiac chronotropy endpoint monitoring
Chronic respiratory model and sustained-response research
Reported sustained endpoint response without tachyphylaxis
Long-term endpoint durability; tolerance-mechanism studies

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